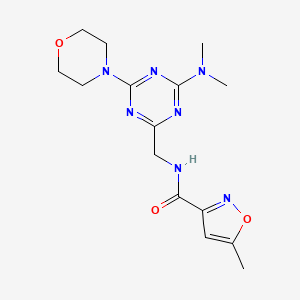

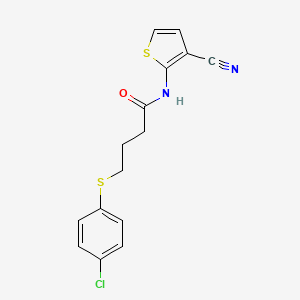

![molecular formula C10H14Cl2N2O2 B2970257 Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride CAS No. 2490442-01-6](/img/structure/B2970257.png)

Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

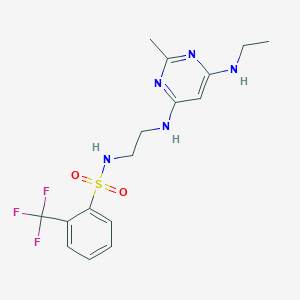

“Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2490442-01-6. It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H10N2O2.2ClH/c1-14-10(13)9-5-8(3-2-4-11)6-12-7-9;;/h5-7H,4,11H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound has a molecular weight of 263.12 . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen

Enantioselective Reductions

A study by Talma et al. (1985) explored the synthesis and use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions of activated carbonyl compounds. This research highlighted the potential of these compounds for producing alcohol with high enantiomeric excess, suggesting applications in creating chiral substances for pharmaceuticals and chemical industries Talma et al., 1985.

Antioxidant and Biological Evaluation

Saddala and Pradeepkiran (2019) synthesized and evaluated novel dihydropyridine analogs, including derivatives closely related to the compound of interest, for their antioxidant properties. This study also included molecular docking studies to investigate the potential biological activities of these compounds, indicating their use in drug discovery for diseases associated with oxidative stress Saddala & Pradeepkiran, 2019.

Antihypertensive Activity

Research by Finch et al. (1978) involved the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives and their subsequent evaluation for antihypertensive activity. This indicates the potential application of these compounds in developing new antihypertensive agents Finch et al., 1978.

Reversible Blocking of Amino Groups

A study by Dixon and Perham (1968) investigated the reversible blocking of amino groups with citraconic anhydride, providing insights into protecting amino groups during chemical synthesis. This research might be relevant for the synthesis or modification of compounds like "Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate; dihydrochloride" Dixon & Perham, 1968.

Antibacterial Agents

Bouzard et al. (1992) synthesized a series of compounds including fluoronaphthyridines with antibacterial activity. Although the focus is on a different core structure, the methodology and applications could be relevant for the antimicrobial evaluation of similar compounds Bouzard et al., 1992.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-5-8(3-2-4-11)6-12-7-9;;/h2-3,5-7H,4,11H2,1H3;2*1H/b3-2-;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRUUMZTKKSDRH-BGQPXYRPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C=CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CN=CC(=C1)/C=C\CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

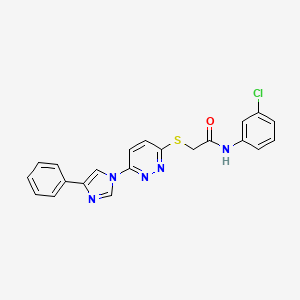

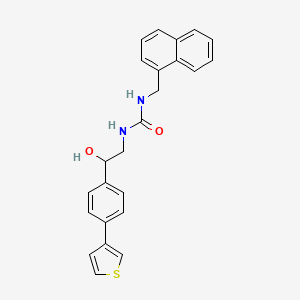

![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)

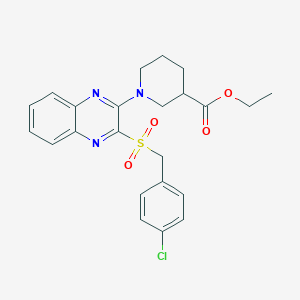

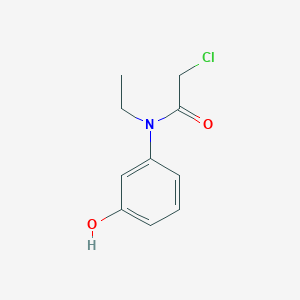

![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)

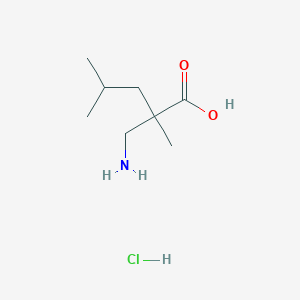

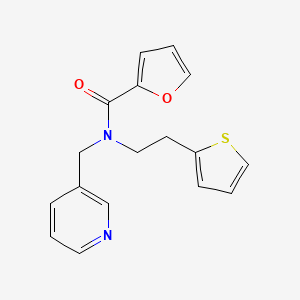

![2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2970186.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)

![(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2970194.png)